10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Substitution Reaction: The phenothiazine core undergoes a substitution reaction with 3-(4-Methyl-1-piperazinyl)propyl chloride in the presence of a base such as sodium hydride.
Beta-Alanyl Addition: The resulting intermediate is then reacted with beta-alanine under acidic conditions to form the final product.
Formation of Trimaleate Salt: The compound is finally converted to its trimaleate salt form by reacting with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate involves interaction with multiple molecular targets:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, leading to its antipsychotic effects.
Serotonin Receptors: Interaction with serotonin receptors could contribute to its antiemetic properties.
Histamine Receptors: Antagonism at histamine receptors may result in antihistaminic effects.
Comparison with Similar Compounds
Similar Compounds
Prochlorperazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Chlorpromazine: A well-known antipsychotic agent from the phenothiazine class.
Trifluoperazine: Used primarily for its antipsychotic effects.
Uniqueness
10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate is unique due to its specific structural modifications, which may result in distinct pharmacological profiles and applications compared to other phenothiazine derivatives.
Properties
CAS No. |
105432-30-2 |
---|---|
Molecular Formula |
C35H42N4O13S |
Molecular Weight |
758.8 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[3-(4-methylpiperazin-1-yl)propylamino]-1-phenothiazin-10-ylpropan-1-one |
InChI |
InChI=1S/C23H30N4OS.3C4H4O4/c1-25-15-17-26(18-16-25)14-6-12-24-13-11-23(28)27-19-7-2-4-9-21(19)29-22-10-5-3-8-20(22)27;3*5-3(6)1-2-4(7)8/h2-5,7-10,24H,6,11-18H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1- |
InChI Key |
GWTFCLDKJHLYJN-UKFGXMPHSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCCNCCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCCNCCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.